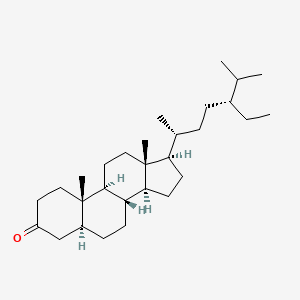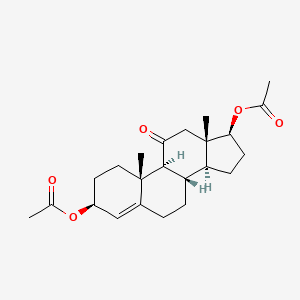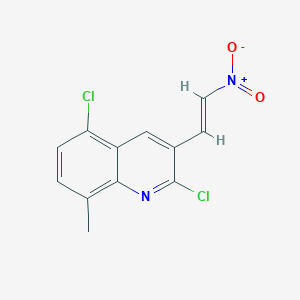
Isopropyl Acetate-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl Acetate-d10: is a deuterated form of isopropyl acetate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula for this compound is C5D10O2, and it has a molecular weight of approximately 112.19 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl Acetate-d10 is typically synthesized through the esterification of deuterated isopropanol (isopropanol-d8) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds as follows:
CH3COOH+(CD3)2CDOH→(CD3)2CDOOCCH3+H2O
The resultant ester (this compound) and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of reactive distillation can enhance the efficiency of the process by continuously removing the water formed during the reaction .
化学反应分析
Types of Reactions: Isopropyl Acetate-d10 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated isopropanol and acetic acid.
Oxidation: It can be oxidized to form deuterated acetone and acetic acid.
Reduction: Reduction reactions can convert it back to deuterated isopropanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Deuterated isopropanol and acetic acid.
Oxidation: Deuterated acetone and acetic acid.
Reduction: Deuterated isopropanol.
科学研究应用
Chemistry: Isopropyl Acetate-d10 is widely used as a solvent and reagent in organic synthesis. Its deuterated form makes it particularly valuable in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing the movement and transformation of molecules within biological systems.
Medicine: In medical research, this compound is used in the development of deuterated drugs. These drugs often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.
Industry: Industrially, this compound is used as a solvent in the production of pharmaceuticals, perfumes, and coatings. Its unique properties make it suitable for applications requiring high purity and specific isotopic labeling .
作用机制
The mechanism of action of Isopropyl Acetate-d10 primarily involves its role as a solvent and reagent. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the identification and analysis of other compounds. The deuterium labeling also reduces background noise in NMR spectra, allowing for more precise measurements.
In biological systems, the deuterium atoms in this compound can replace hydrogen atoms in metabolic pathways, providing insights into enzyme activities and reaction mechanisms. The isotopic labeling helps in tracing the movement and transformation of molecules, aiding in the study of metabolic processes .
相似化合物的比较
Ethyl Acetate-d8: Another deuterated ester used in NMR spectroscopy.
Methyl Acetate-d6: A deuterated form of methyl acetate, also used in NMR studies.
Deuterated Isopropanol: The precursor for Isopropyl Acetate-d10, used in various deuterium labeling studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer a clear signal in NMR spectra, reducing background noise and enhancing the accuracy of measurements. Additionally, its use in studying metabolic pathways and enzyme kinetics makes it a valuable tool in biological and medical research .
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
112.19 g/mol |
IUPAC 名称 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI 键 |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)






